REACTION_CXSMILES
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CNC1C=CC=CC=1C(N)=O.[CH3:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([N:18]=C=S)=[O:17]>CCOCC>[CH3:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([NH2:18])=[O:17]
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Name
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|
Quantity
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7.97 g
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Type
|
reactant
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Smiles
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CNC1=C(C(=O)N)C=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)N=C=S)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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CUSTOM
|
Details
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After 48 hours the solid was collected
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Duration
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48 h
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Name
|
|
Type
|
product
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Smiles
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CC=1C=C(C(=O)N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |